

An In-depth Technical Guide to Solubility and Stability Profiling

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Compound of Interest

Compound Name: Divitren

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To fulfill the structural and content requirements of your request, this document has been prepared as an exemplary technical guide using the well-characterized compound Aspirin (Acetylsalicylic Acid). This guide serves as a template for the requested content type, audience, and formatting.

Core Technical Guide: Solubility and Stability Profile of Aspirin (Acetylsalicylic Acid)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the solubility and stability characteristics of Aspirin (Acetylsalicylic Acid), a widely used nonsteroidal anti-inflammatory drug (NSAID). Key physicochemical data are summarized, and detailed experimental protocols for solubility assessment and stability-indicating assays are provided. The document outlines Aspirin's primary degradation pathway and presents logical workflows for its analysis, adhering to industry standards for pharmaceutical development.

Aspirin: Physicochemical Properties

Aspirin, or Acetylsalicylic Acid, is a synthetic pharmaceutical agent. Its therapeutic efficacy and bioavailability are intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical parameters during formulation development.

Solubility Profile

Aspirin is a weak acid ($pK_a \approx 3.5$) with limited water solubility. Its solubility is highly dependent on the pH of the medium, increasing significantly in alkaline conditions due to the ionization of its carboxylic acid group.

Table 1: Solubility of Aspirin in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Citation
Water	25	3.3	[1][2]
Water	37	10.0	[1]
Ethanol	25	200	[2]
Chloroform	25	55.6	[2]
Diethyl Ether	25	76.9	[2]

| Phosphate Buffer (pH 7.4) | 25 | 10.8 |[3] |

Stability Profile

The primary pathway for Aspirin degradation is hydrolysis, where the ester linkage is cleaved to yield salicylic acid and acetic acid.[4][5] This reaction is catalyzed by moisture and is significantly influenced by pH and temperature. The optimal pH for Aspirin stability is approximately 2.5.[6]

Table 2: Aspirin Degradation Kinetics (Hydrolysis)

Condition	Rate Constant (k)	Half-life ($t_{1/2}$)	Primary Degradants	Citation
pH 7.4, 37°C	$1.5 \times 10^{-6} \text{ s}^{-1}$	~5.4 days	Salicylic Acid, Acetic Acid	[4]
0.1 N HCl, 50°C	$2.1 \times 10^{-7} \text{ s}^{-1}$	~38 days	Salicylic Acid, Acetic Acid	[5]

| 0.1 N NaOH, 25°C | $9.8 \times 10^{-5} \text{ s}^{-1}$ | ~2 hours | Salicylic Acid, Acetic Acid |[5] |

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Aspirin in a specified solvent system.

Materials:

- Aspirin powder (USP grade)
- Solvent of interest (e.g., Phosphate Buffer pH 7.4)
- Shaking incubator or water bath with orbital shaker
- Centrifuge
- Calibrated HPLC-UV system
- Volumetric flasks and pipettes
- 0.45 μm syringe filters

Methodology:

- Add an excess amount of Aspirin powder to a sealed vial containing a known volume of the solvent. This ensures that a saturated solution is achieved.

- Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the vial at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand to let undissolved solids settle.
- Carefully withdraw an aliquot of the supernatant.
- Filter the aliquot immediately using a 0.45 μm syringe filter to remove any undissolved particles.
- Dilute the filtered sample quantitatively with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Analyze the sample concentration using a validated stability-indicating HPLC-UV method.
- Calculate the original concentration in mg/mL to determine the solubility.

Protocol: Forced Degradation Study (Hydrolytic Degradation)

Objective: To assess the stability of Aspirin under hydrolytic stress conditions and identify primary degradation products.

Materials:

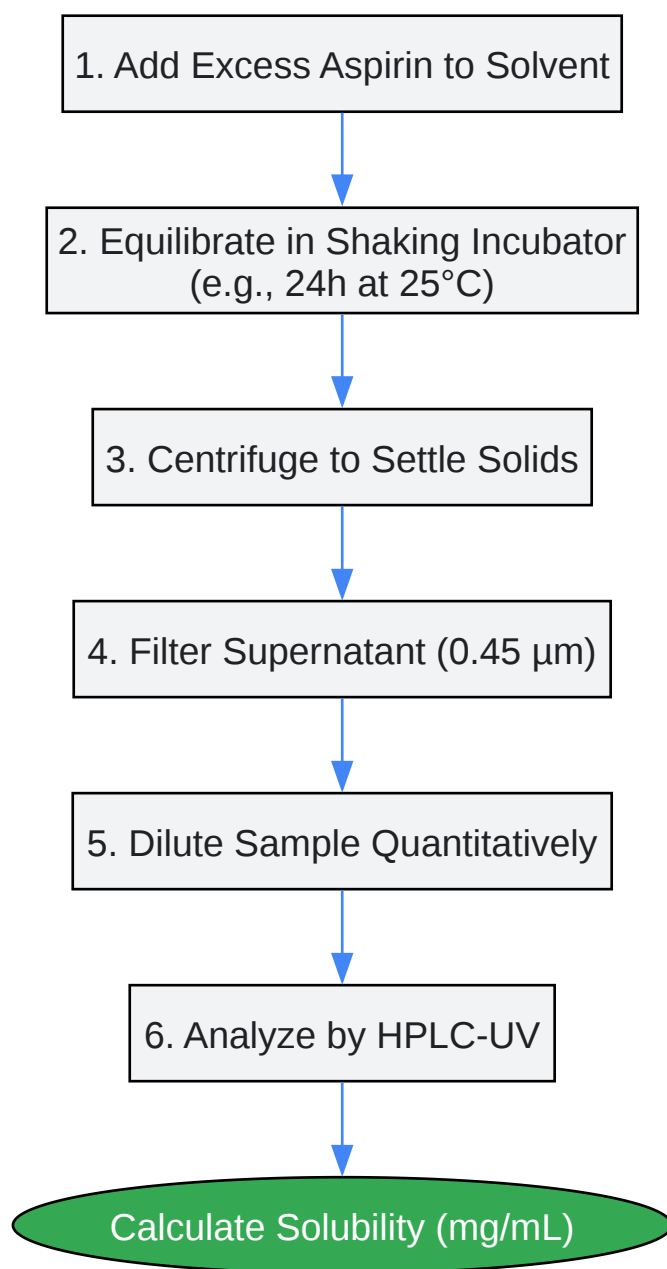
- Aspirin solution (e.g., 1 mg/mL in a suitable co-solvent)
- Hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
- Purified water
- Temperature-controlled oven or water bath
- Validated stability-indicating HPLC-UV system with a photodiode array (PDA) detector.

Methodology:

- **Acid Hydrolysis:** Mix the Aspirin stock solution with 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
- **Base Hydrolysis:** Mix the Aspirin stock solution with 0.1 N NaOH. Keep the solution at room temperature for a shorter duration (e.g., 2-4 hours) due to the rapid rate of base-catalyzed hydrolysis.
- **Neutral Hydrolysis:** Mix the Aspirin stock solution with purified water. Heat the solution at 60°C for 24 hours.
- **Sampling:** At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- **Quenching:** For the acid and base samples, neutralize them to approximately pH 7 to halt the degradation reaction before analysis.
- **Analysis:** Analyze all samples using the HPLC-PDA system. The PDA detector is crucial for assessing peak purity and identifying degradant peaks by comparing their UV spectra to that of the parent Aspirin peak and reference standards (e.g., Salicylic Acid).
- **Quantification:** Determine the percentage of Aspirin remaining and the percentage of major degradants formed at each time point.

Visualizations

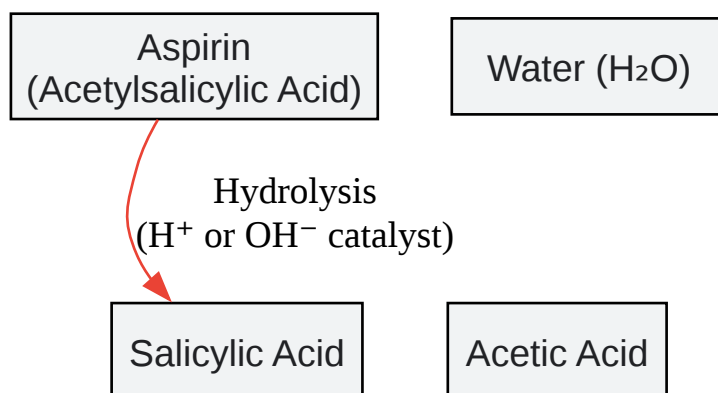
Workflow for Solubility Determination



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Caption: Workflow for the Shake-Flask Solubility Assay.

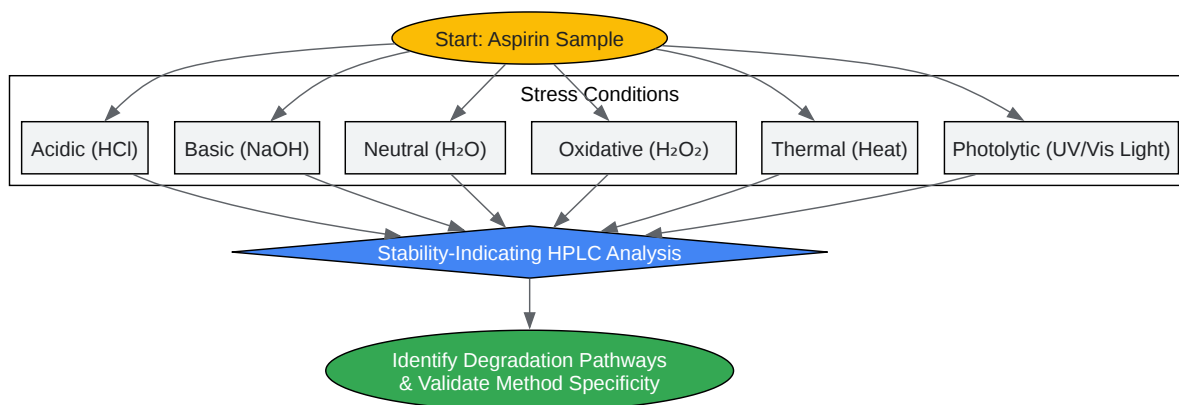
Aspirin Hydrolytic Degradation Pathway



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Caption: Primary Hydrolytic Degradation Pathway of Aspirin.

Logic Diagram for a Forced Degradation Study



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Caption: Logical Flow of a Comprehensive Forced Degradation Study.

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